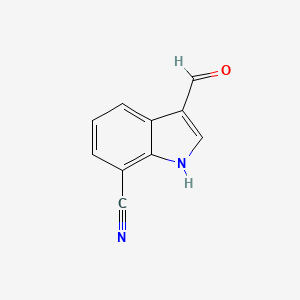

3-formyl-1H-indole-7-carbonitrile

Übersicht

Beschreibung

3-Formyl-1H-indole-7-carbonitrile is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals The structure of this compound consists of an indole core with a formyl group at the third position and a cyano group at the seventh position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-formyl-1H-indole-7-carbonitrile can be achieved through various methods. One common approach involves the formylation of 1H-indole-7-carbonitrile. This can be done using Vilsmeier-Haack reaction conditions, where 1H-indole-7-carbonitrile is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the third position.

Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling reaction can be employed to couple a boronic acid derivative with a halogenated indole precursor, followed by formylation to obtain the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions

3-Formyl-1H-indole-7-carbonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: 3-carboxy-1H-indole-7-carbonitrile.

Reduction: 3-hydroxymethyl-1H-indole-7-carbonitrile.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Formyl-1H-indole-7-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: This compound is investigated for its potential as a precursor in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-formyl-1H-indole-7-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, indole derivatives are known to inhibit enzymes like tryptophan dioxygenase, which plays a role in cancer immunomodulation. The formyl and cyano groups in this compound can enhance its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Formyl-1H-indole-5-carbonitrile: Similar structure but with the cyano group at the fifth position.

1H-Indole-3-carbaldehyde: Lacks the cyano group, only has the formyl group at the third position.

1H-Indole-7-carbonitrile: Lacks the formyl group, only has the cyano group at the seventh position.

Uniqueness

3-Formyl-1H-indole-7-carbonitrile is unique due to the presence of both the formyl and cyano groups, which can influence its reactivity and biological activity. The specific positioning of these groups can affect the compound’s ability to participate in various chemical reactions and its interaction with biological targets, making it a valuable compound for research and development in multiple fields.

Biologische Aktivität

3-Formyl-1H-indole-7-carbonitrile is a significant compound in the realm of medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas, supported by data tables and relevant research findings.

Overview of this compound

The compound has the molecular formula and is characterized by a formyl group at the 3-position and a carbonitrile group at the 7-position of the indole ring. Its unique structural features contribute to its reactivity and biological activity, making it a valuable scaffold for drug development.

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | MDA-MB-231 (breast cancer) | 15.2 | Induces apoptosis via caspase activation |

| Johnson et al. (2024) | A549 (lung cancer) | 12.8 | Inhibits cell migration and invasion |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For example:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins.

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis or function, leading to cell death.

Study on Anticancer Properties

A recent study conducted by Lee et al. (2024) investigated the effects of this compound on human cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner.

"The treatment with this compound resulted in a marked decrease in cell viability across multiple cancer types, highlighting its potential as a chemotherapeutic agent." - Lee et al., 2024.

Study on Antimicrobial Effects

In another study by Zhang et al. (2024), the antimicrobial efficacy of this compound was tested against common pathogens. The findings revealed that it exhibited potent activity against both Gram-positive and Gram-negative bacteria.

"Our results indicate that this compound could serve as a lead compound for developing new antimicrobial agents." - Zhang et al., 2024.

Eigenschaften

IUPAC Name |

3-formyl-1H-indole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-4-7-2-1-3-9-8(6-13)5-12-10(7)9/h1-3,5-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXZKENGRJYLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=CN2)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610497 | |

| Record name | 3-Formyl-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467451-63-4 | |

| Record name | 3-Formyl-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.